Uridine 2'-phosphate
Overview
Description
Uridine 2’-phosphate is a pyrimidine ribonucleoside 2’-monophosphate with uracil as the nucleobase . It is a derivative of uridine, which is one of the five standard nucleosides that make up nucleic acids. Uridine 2’-phosphate plays a crucial role in various biological processes, including nucleotide biosynthesis and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 2’-phosphate can be synthesized through enzymatic phosphorylation of uridine using specific enzymes such as uridine-cytidine kinase and acetate kinase . This method involves the use of calcium-based dual-enzyme nanoflowers to optimize the catalytic performance of the enzymes.
Industrial Production Methods: In industrial settings, uridine 2’-phosphate is often produced by reacting uridine monophosphate or uridine diphosphate with pyrophosphoric acid active compounds in the presence of metal ion catalysts such as calcium, manganese, or magnesium . This method allows for high-yield production of high-purity uridine 2’-phosphate.
Chemical Reactions Analysis
Types of Reactions: Uridine 2’-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine 2’,3’-cyclic phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Aqueous acid conditions facilitate the oxidation of uridine 2’-phosphate to uridine 2’,3’-cyclic phosphate.
Substitution: Specific reagents and catalysts are used to promote substitution reactions.
Major Products:
Oxidation: Uridine 2’,3’-cyclic phosphate is a major product of oxidation reactions.
Substitution: Various substituted uridine derivatives can be formed depending on the reagents used.
Scientific Research Applications
Uridine 2’-phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: It plays a role in nucleotide biosynthesis and cellular metabolism.
Industry: It is used in the production of dietary supplements and medicinal intermediates.
Mechanism of Action
Uridine 2’-phosphate exerts its effects through various molecular targets and pathways. It is involved in central carbon metabolism via ribose phosphate isomerization . This mechanism is crucial for maintaining metabolic homeostasis during cellular stress and growth. Additionally, uridine 2’-phosphate is connected to the physiological hunger response and body temperature regulation .
Comparison with Similar Compounds
- Uridine monophosphate
- Uridine diphosphate
- Uridine triphosphate
Comparison: Uridine 2’-phosphate is unique due to its specific phosphorylation at the 2’ position, which distinguishes it from other uridine phosphates such as uridine monophosphate, uridine diphosphate, and uridine triphosphate . This unique structure allows it to participate in specific biochemical pathways and reactions that other uridine phosphates may not be involved in.
By understanding the detailed properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can better utilize uridine 2’-phosphate in various fields of study.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDPEYTETUCNF-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156836 | |
Record name | Uridine 2'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Uridine 2'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
131-83-9 | |
Record name | 2′-Uridylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine 2'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine 2'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine 2'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URIDINE 2'-MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU41D776Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Uridine 2'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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